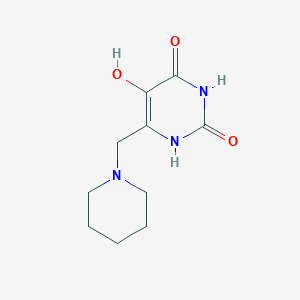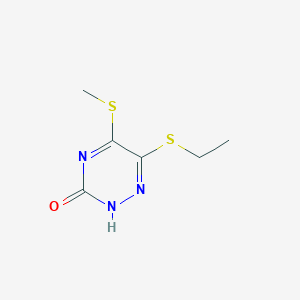![molecular formula C20H18O2 B14000161 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid CAS No. 35187-31-6](/img/structure/B14000161.png)
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid is a chemical compound known for its unique structure and properties. It consists of a benzoic acid moiety attached to a naphthalene ring substituted with a methyl group. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylnaphthalene and benzoic acid.
Friedel-Crafts Alkylation: 4-Methylnaphthalene undergoes Friedel-Crafts alkylation with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the ethyl group.
Oxidation: The resulting product is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid: Unique due to its specific substitution pattern on the naphthalene ring.
4-Methylnaphthalene: Lacks the benzoic acid moiety, resulting in different chemical properties.
Benzoic Acid: Lacks the naphthalene ring, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and benzoic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
35187-31-6 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-[1-(4-methylnaphthalen-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C20H18O2/c1-13-11-12-17(18-9-5-3-7-15(13)18)14(2)16-8-4-6-10-19(16)20(21)22/h3-12,14H,1-2H3,(H,21,22) |
Clave InChI |
UWDQTVOAVVEYKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C(C)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



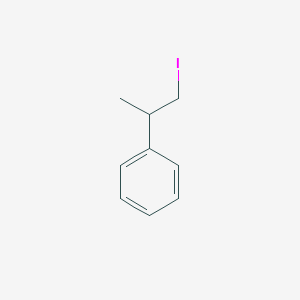

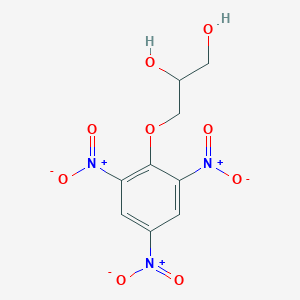
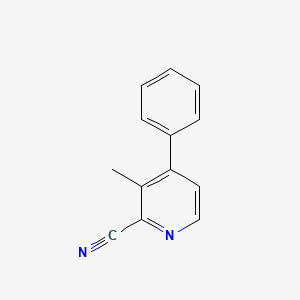
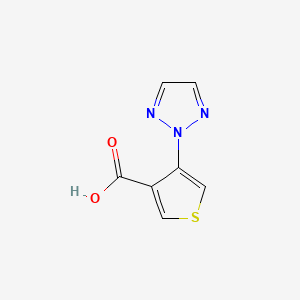
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
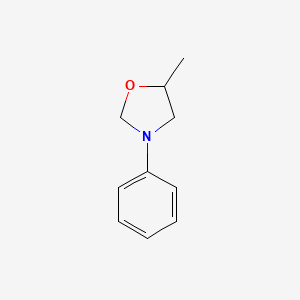
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)


